molecular formula C9H10FIO4 B12604056 Acetic acid--4-fluoro-5-iodo-2-methoxyphenol (1/1) CAS No. 900174-82-5

Acetic acid--4-fluoro-5-iodo-2-methoxyphenol (1/1)

Cat. No.: B12604056
CAS No.: 900174-82-5
M. Wt: 328.08 g/mol
InChI Key: HLFLFDWBSXTHKC-UHFFFAOYSA-N
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Description

Acetic acid–4-fluoro-5-iodo-2-methoxyphenol (1/1) is a chemical compound that combines acetic acid with a substituted phenol This compound is characterized by the presence of fluorine, iodine, and methoxy groups on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–4-fluoro-5-iodo-2-methoxyphenol typically involves the introduction of the fluorine, iodine, and methoxy groups onto the phenol ring through a series of chemical reactions. One common method involves the use of halogenation reactions to introduce the fluorine and iodine atoms, followed by methylation to add the methoxy group. The final step involves the esterification of the phenol with acetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–4-fluoro-5-iodo-2-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove the halogen atoms or reduce the phenol to a hydroquinone.

    Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or dehalogenated phenols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Acetic acid–4-fluoro-5-iodo-2-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which acetic acid–4-fluoro-5-iodo-2-methoxyphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity for certain targets. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid–4-fluoro-2-methoxyphenol: Lacks the iodine atom, which may result in different reactivity and biological activity.

    Acetic acid–5-iodo-2-methoxyphenol:

    Acetic acid–4-fluoro-5-iodophenol: Lacks the methoxy group, which can influence its solubility and reactivity.

Uniqueness

Acetic acid–4-fluoro-5-iodo-2-methoxyphenol is unique due to the combination of fluorine, iodine, and methoxy groups on the phenol ring

Properties

CAS No.

900174-82-5

Molecular Formula

C9H10FIO4

Molecular Weight

328.08 g/mol

IUPAC Name

acetic acid;4-fluoro-5-iodo-2-methoxyphenol

InChI

InChI=1S/C7H6FIO2.C2H4O2/c1-11-7-2-4(8)5(9)3-6(7)10;1-2(3)4/h2-3,10H,1H3;1H3,(H,3,4)

InChI Key

HLFLFDWBSXTHKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=CC(=C(C=C1O)I)F

Origin of Product

United States

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